2-(2-Chlorophenoxy)phenylacetylene
Description
2-(2-Chlorophenoxy)phenylacetylene (CAS 873-31-4) is a substituted phenylacetylene derivative characterized by a chlorophenoxy group at the ortho position of the phenyl ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance pharmacological properties. It serves as a key intermediate in synthesizing bioactive molecules, particularly anticonvulsant agents and benzodiazepine analogues . Its synthesis typically involves nucleophilic aromatic substitution reactions, as demonstrated in the preparation of related 2-(2-chlorophenoxy) benzoic acid derivatives .
Properties
IUPAC Name |
1-chloro-2-(2-ethynylphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c1-2-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h1,3-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCUZSMRNUVBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)phenylacetylene typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2-chlorophenol with phenylacetylene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, under an inert atmosphere. The reaction is usually conducted in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)phenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylacetylene moiety allows for π-π interactions and conjugation with other aromatic systems, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticonvulsant Activity of Quinazolinone Derivatives
A comparative study of quinazolin-4-(3H)-one derivatives revealed the following trends:
Key Findings:
- Substituent Position and Halogenation: The 2-(2,4-dichlorophenoxy) group consistently outperformed the 2-(2-chlorophenoxy) group in anticonvulsant activity (e.g., 7f > 7b), highlighting the importance of additional halogenation .
- Functional Group Influence: Introducing electron-withdrawing groups (e.g., 3-(2-chloroethyl)carbonylamino) at position 3 enhanced activity. For example, 7f (2,4-dichlorophenoxy with 3-(2-chloroethyl)carbonylamino) showed the highest potency .
- Exceptions: The 2-phenoxy derivative 9b exhibited unexpected high activity due to its 3-(4-methoxyphenyl)amino group, suggesting that non-halogenated substituents can also drive efficacy when paired with optimized functional groups .
Structural and Conformational Similarity to Benzodiazepines
A conformational analysis compared 2-(2-chlorophenoxy) benzoic acid derivatives with estazolam, a benzodiazepine agonist. Superimposition studies revealed that:
- The aromatic rings and proton-accepting groups (e.g., nitrogen atoms in oxadiazole/imidazole rings) of 2-(2-chlorophenoxy) derivatives align closely with estazolam’s pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
